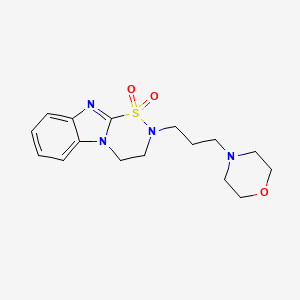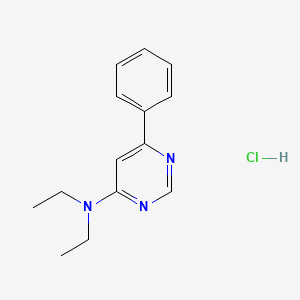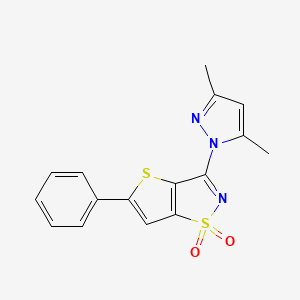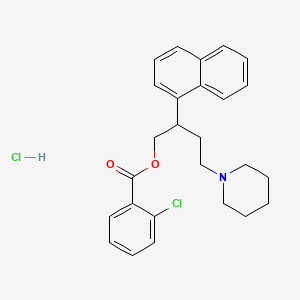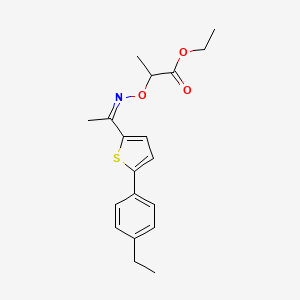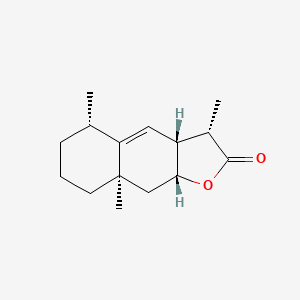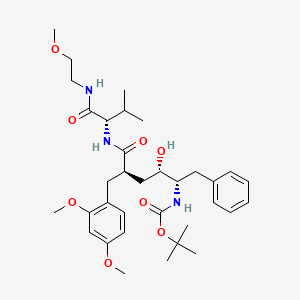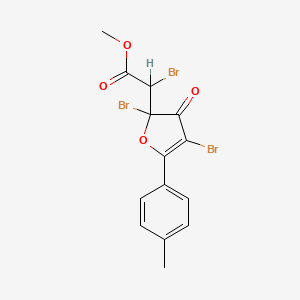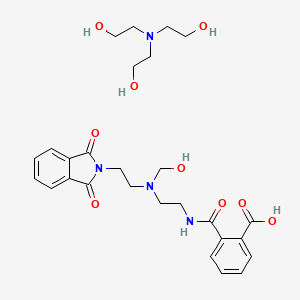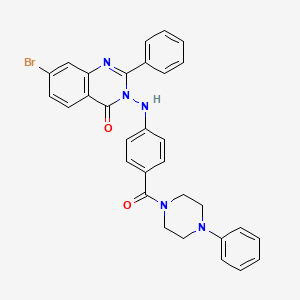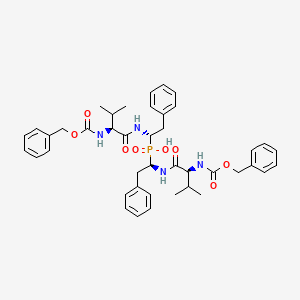
2,5,9,12-Tetraaza-7-phosphatridecanedioic acid, 7-hydroxy-3,11-bis(1-methylethyl)-4,10-dioxo-6,8-bis(phenylmethyl)-, bis(phenylmethyl) ester, 7-oxide, (3S-(3R*,6R*,8S*,11R*))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,9,12-Tetraaza-7-phosphatridecanedioic acid, 7-hydroxy-3,11-bis(1-methylethyl)-4,10-dioxo-6,8-bis(phenylmethyl)-, bis(phenylmethyl) ester, 7-oxide, (3S-(3R*,6R*,8S*,11R*))- is a complex organic compound characterized by its multiple functional groups, including phosphatridecanedioic acid, hydroxy, dioxo, and phenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core structure, followed by the introduction of functional groups through a series of chemical reactions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The phenylmethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the dioxo groups can produce diols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its multiple functional groups enable it to interact with various biological molecules, providing insights into their functions.
Medicine
In medicine, this compound has potential applications as a drug candidate due to its ability to interact with specific molecular targets. Its structure can be modified to enhance its pharmacological properties, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The multiple functional groups allow it to form strong bonds with these targets, leading to changes in their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-5-one
- 5-Azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-4-one
Uniqueness
Compared to similar compounds, 2,5,9,12-Tetraaza-7-phosphatridecanedioic acid, 7-hydroxy-3,11-bis(1-methylethyl)-4,10-dioxo-6,8-bis(phenylmethyl)-, bis(phenylmethyl) ester, 7-oxide, (3S-(3R*,6R*,8S*,11R*))- stands out due to its complex structure and the presence of multiple functional groups. These features provide it with unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
141396-12-5 |
|---|---|
Molecular Formula |
C42H51N4O8P |
Molecular Weight |
770.8 g/mol |
IUPAC Name |
[(1R)-1-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-2-phenylethyl]-[(1S)-1-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-2-phenylethyl]phosphinic acid |
InChI |
InChI=1S/C42H51N4O8P/c1-29(2)37(45-41(49)53-27-33-21-13-7-14-22-33)39(47)43-35(25-31-17-9-5-10-18-31)55(51,52)36(26-32-19-11-6-12-20-32)44-40(48)38(30(3)4)46-42(50)54-28-34-23-15-8-16-24-34/h5-24,29-30,35-38H,25-28H2,1-4H3,(H,43,47)(H,44,48)(H,45,49)(H,46,50)(H,51,52)/t35-,36+,37-,38-/m0/s1 |
InChI Key |
NKLAQVJZOVABOV-NAQJMGRXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)P(=O)([C@@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)P(=O)(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


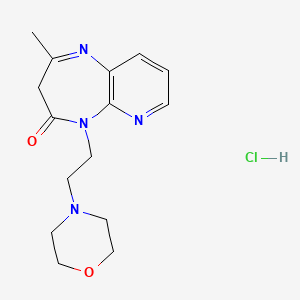
![4,11,13-trimethyl-5-(2-pyridin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12745412.png)
